molecular formula C6H8N2O B103124 5-Methoxy-4-methylpyrimidine CAS No. 19175-07-6

5-Methoxy-4-methylpyrimidine

Cat. No. B103124
CAS RN: 19175-07-6
M. Wt: 124.14 g/mol
InChI Key: QRCLRYUFPQUEPU-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyrimidine is a derivative of the pyrimidine family, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of biological activities and are components of several antiviral and anticancer drugs. The methoxy and methyl groups at positions 5 and 4, respectively, influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of 5-methoxy-4-methylpyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, a related compound, was synthesized by cross-coupling of a 5-bromo compound with AlMe3, followed by deprotection . Another method involves the Suzuki cross-coupling reactions, which can yield heteroarylpyrimidines by reacting 5-pyrimidylboronic acid with heteroaryl halides . Additionally, a one-pot synthesis approach using a FeCl2/Et3N binary catalytic system has been reported for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with a methoxy and methyl substitution, has been extensively studied using various spectroscopic and computational methods. For example, DFT and molecular docking studies have been conducted on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, revealing insights into its molecular geometry and potential biological activity . Quantum chemical calculations have also been performed on 2-amino-4-methoxy-6-methylpyrimidine to elucidate its molecular structure and spectroscopic properties .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. The reactivity of the methoxy group in pyrimidine can lead to different products depending on the reaction conditions. For example, 5-methoxy-4-methylpyrimidine derivatives can be involved in thermal rearrangement reactions to yield N-methyl-2(or 4)-oxopyrimidines . The presence of substituents like the methoxy group can also influence the tautomerism of the pyrimidine ring, as seen in 5-fluoro-4-hydroxy-2-methoxypyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-4-methylpyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR . The introduction of methoxy and methyl groups can affect the compound's solubility, boiling point, melting point, and stability. The electronic properties, such as HOMO and LUMO energies, can be determined through computational methods like DFT, providing insights into the reactivity and potential biological activity of the compound .

Scientific Research Applications

Crystal and Molecular Structure Analysis

5-Methoxy-4-methylpyrimidine and its derivatives have been studied for their crystal and molecular structures. For instance, a study by Richter et al. (2023) investigated the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound related to 5-Methoxy-4-methylpyrimidine, as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Antiviral Activity

Some derivatives of 5-Methoxy-4-methylpyrimidine have shown antiviral activity. A study by Hocková et al. (2003) explored 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the 5-methyl derivative inhibited retrovirus replication in cell culture, showing potential as an antiviral agent (Hocková et al., 2003).

Synthesis of Pyrimidine Derivatives

5-Methoxy-4-methylpyrimidine has been utilized in the synthesis of various pyrimidine derivatives. Kim and Han (1996) focused on synthesizing new derivatives of 5-benzyl-4-cyanomethyl-2-methylpyrimidine, demonstrating the compound's role in the creation of novel pyrimidine structures (Kim & Han, 1996).

Pharmaceutical and Medicinal Applications

In pharmaceutical research, 5-Methoxy-4-methylpyrimidine derivatives have shown potential. Aayisha et al. (2019) investigated a molecule related to 5-Methoxy-4-methylpyrimidine, highlighting its significance in the treatment of hypertension and as a potential imidazoline receptor agonist (Aayisha et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound like 5-Methoxy-4-methylpyrimidine would depend on its specific properties and uses . It’s important to refer to the relevant safety data sheets for detailed information .

Relevant Papers Several papers were found that may be relevant to 5-Methoxy-4-methylpyrimidine. These include a paper on the synthesis of a related compound , a paper on the pharmacological evaluation of novel triazole-pyrimidine hybrids , and a paper on the crystal structure of a related compound . These papers could provide further insights into the properties and potential applications of 5-Methoxy-4-methylpyrimidine.

properties

IUPAC Name

5-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCLRYUFPQUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
… in acetonitrile, the corresponding 5,6-disubstituted 4-pyrimidinecarbonitriles (6'ae and 7'a, b, d, e) were obtained predominantly, while the reaction of 5-methoxy-4-methylpyrimidine 1-…
Number of citations: 18 www.jstage.jst.go.jp

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